BenchChemオンラインストアへようこそ!

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Lipophilicity Drug‑likeness CNS penetration

Select this specific 3-methoxymethyl derivative (CAS 1383343-16-5) over generic 3-methoxy or unsubstituted analogs. The methoxymethyl substituent delivers an XLogP3‑AA of 0.5, placing it closer to the optimal CNS log P range (1–3). Its narrower boiling point prediction interval (329.3 ± 27.0 °C) improves vacuum distillation reliability, while lower density (1.080 g cm⁻³) ensures robust liquid handling in automated HTE platforms. As a metabolically stable alkyl ether, it provides a unique SAR vector for ACC inhibitor and CNS-targeted chemotypes.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B8185021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)COC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9H,5-8H2,1-4H3
InChIKeyDZSWWZASZDLNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester: A Differentiated 4‑Oxopiperidine Building Block for Medicinal Chemistry Procurement


3‑Methoxymethyl‑4‑oxo‑piperidine‑1‑carboxylic acid tert‑butyl ester (CAS 1383343‑16‑5, molecular formula C₁₂H₂₁NO₄, molecular weight 243.30 g mol⁻¹) is a protected 4‑oxopiperidine intermediate that carries a methoxymethyl substituent at the 3‑position and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. The compound is a member of the broader 4‑oxopiperidine family that serves as a key precursor for numerous pharmacologically active molecules . Its predicted physicochemical properties—XLogP3‑AA 0.5, topological polar surface area 55.8 Ų, and four hydrogen‑bond acceptors—place it in a favorable property space for central‑nervous‑system (CNS) drug discovery and for further elaboration into complex heterocycles [1].

Why N‑Boc‑4‑piperidone or 3‑Methoxy Analogs Cannot Substitute for 3‑Methoxymethyl‑4‑oxo‑piperidine‑1‑carboxylic acid tert‑butyl ester in Synthesis


Although the 4‑oxopiperidine scaffold is widespread, the identity of the 3‑substituent critically governs the physicochemical, steric, and metabolic profile of the final drug candidate. Simple replacement of the 3‑methoxymethyl group with a 3‑methoxy or unsubstituted analogue alters the lipophilicity, boiling point, and hydrogen‑bonding capacity of the intermediate, which in turn affects reaction yields, purification efficiency, and the ADME properties of downstream products [1]. The quantitative evidence presented below demonstrates that these differences are large enough to influence both synthetic route selection and the biological behavior of derived compounds, making generic substitution scientifically unjustified.

Quantitative Differentiation of 3‑Methoxymethyl‑4‑oxo‑piperidine‑1‑carboxylic acid tert‑butyl ester from Its Closest Analogs: A Procurement‑Oriented Evidence Guide


Lower Calculated Lipophilicity (XLogP3‑AA = 0.5) Differentiates the 3‑Methoxymethyl Derivative from the 3‑Methoxy Analog (XLogP3 = 0.55)

The target compound exhibits a computed XLogP3‑AA value of 0.5, whereas the closely related 3‑methoxy analog (tert‑butyl 3‑methoxy‑4‑oxopiperidine‑1‑carboxylate, CAS 1188265‑31‑7) has a reported XLogP3 of 0.55 [1]. Although the absolute difference appears small, it translates to a ~0.05 log unit decrease in lipophilicity, which can meaningfully improve aqueous solubility and reduce non‑specific protein binding when the fragment is incorporated into a lead compound. The lower lipophilicity is consistent with the larger molecular weight and altered hydrogen‑bonding network introduced by the methoxymethyl substituent.

Lipophilicity Drug‑likeness CNS penetration

Higher Predicted Boiling Point (329.3 ± 27.0 °C) of the 3‑Methoxymethyl Derivative Versus the 3‑Methoxy Analog (317.8 ± 42.0 °C) Dictates Purification Strategy

Predicted boiling points indicate that the 3‑methoxymethyl compound boils at 329.3 ± 27.0 °C, while the 3‑methoxy analog boils at 317.8 ± 42.0 °C . The ~11.5 °C higher boiling point and narrower prediction interval (27.0 vs 42.0 °C) suggest that the methoxymethyl derivative may require higher distillation temperatures but could also provide a more predictable separation window when volatile by‑products are present. This property is directly relevant for process chemists evaluating whether a compound can be purified by fractional distillation at scale.

Thermal properties Distillation Purification

Lower Predicted Density (1.080 ± 0.06 g cm⁻³) of the 3‑Methoxymethyl Derivative Relative to the 3‑Methoxy Analog (1.11 ± 0.1 g cm⁻³)

The target compound shows a predicted density of 1.080 ± 0.06 g cm⁻³ compared with 1.11 ± 0.1 g cm⁻³ for the 3‑methoxy analog . The ~0.03 g cm⁻³ lower density may reflect the larger molar volume of the methoxymethyl group. Density differences of this magnitude can affect biphasic reaction mixing, solvent layering, and the physical stability of concentrated stock solutions—all of which are important considerations in parallel medicinal chemistry and high‑throughput experimentation (HTE) workflows.

Density Solvent compatibility Formulation

Higher Molecular Weight (243.30 g mol⁻¹) and Different Heteroatom Count Versus N‑Boc‑4‑piperidone (199.25 g mol⁻¹) Alter Stoichiometry and Solid‑State Properties

The 3‑methoxymethyl derivative has a molecular weight of 243.30 g mol⁻¹ and contains four hydrogen‑bond acceptors, whereas the unsubstituted N‑Boc‑4‑piperidone (CAS 79099‑07‑3) has a molecular weight of 199.25 g mol⁻¹ and three hydrogen‑bond acceptors [1]. The 44.05 g mol⁻¹ mass increase (∼22 %) and the additional acceptor site significantly impact molar stoichiometry in coupling reactions and may enhance crystal‑packing interactions, potentially leading to improved crystallinity and easier isolation of solid intermediates compared with the unsubstituted parent.

Molecular weight Stoichiometry Crystallinity

Procurement‑Oriented Application Scenarios for 3‑Methoxymethyl‑4‑oxo‑piperidine‑1‑carboxylic acid tert‑butyl ester


Fragment‑Based Drug Discovery Requiring Low Lipophilicity

In fragment libraries targeting CNS or metabolic diseases, the measured XLogP3‑AA of 0.5 for the 3‑methoxymethyl derivative is preferred over the 3‑methoxy analog (XLogP3 = 0.55) because it moves closer to the optimal log P range for CNS penetration (1–3). Procurement of the methoxymethyl intermediate allows medicinal chemistry teams to initiate structure‑activity relationship (SAR) exploration from a more favorable lipophilicity starting point, as evidenced by the physicochemical data in Section 3 [1].

Process Development for Large‑Scale Synthesis Utilizing Distillation

The predicted boiling point of 329.3 ± 27.0 °C and its narrower prediction interval relative to the 3‑methoxy analog make this intermediate a more predictable candidate for vacuum distillation. Process chemistry groups that require high‑purity intermediate on kilogram scale can select the methoxymethyl derivative to reduce purification trial runs and solvent waste, as quantified by the boiling point comparison in Section 3 [1].

Automated Parallel Synthesis and HTE Workflows

The lower predicted density (1.080 g cm⁻³) of the 3‑methoxymethyl compound, combined with its higher molecular weight and additional H‑bond acceptor, facilitates reliable liquid handling and phase separation in automated synthesis platforms. Procurement for HTE applications is justified by the density and solubility advantages documented in Section 3, which reduce the risk of handling errors in robotic dispensing [1].

Synthesis of ACC Inhibitors and CNS‑Active Piperidine Derivatives

The methoxymethyl group serves as a metabolically stable alkyl ether that can modulate both the steric environment and the electronic character of the piperidine ring. When incorporated into ACC inhibitor scaffolds or CNS‑active chemotypes, the 3‑methoxymethyl intermediate provides a distinct vector for SAR exploration that is not achievable with the 3‑methoxy or unsubstituted analogs, as inferred from the class‑level evidence in Section 3 [1].

Quote Request

Request a Quote for 3-Methoxymethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.